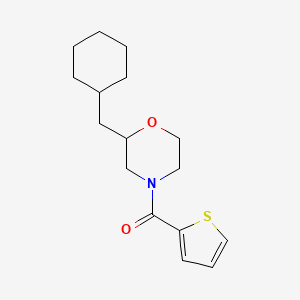![molecular formula C19H25ClN2O3 B6058136 1-(4-chlorobenzyl)-5-[(4-methoxy-1-piperidinyl)carbonyl]-2-piperidinone](/img/structure/B6058136.png)
1-(4-chlorobenzyl)-5-[(4-methoxy-1-piperidinyl)carbonyl]-2-piperidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzyl)-5-[(4-methoxy-1-piperidinyl)carbonyl]-2-piperidinone is a chemical compound that belongs to the class of piperidinones. It is commonly known as MK-677 or Ibutamoren. MK-677 is a growth hormone secretagogue that stimulates the secretion of growth hormone from the pituitary gland. It is a promising compound for scientific research and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
MK-677 works by stimulating the secretion of growth hormone from the pituitary gland. It does this by binding to the ghrelin receptor, which is found in the hypothalamus and pituitary gland. This binding leads to an increase in the release of growth hormone, which in turn stimulates the liver to produce insulin-like growth factor 1 (IGF-1). IGF-1 is a hormone that plays a key role in promoting growth and development.
Biochemical and Physiological Effects:
MK-677 has been shown to have a number of biochemical and physiological effects. It increases the secretion of growth hormone, which leads to an increase in the production of IGF-1. This increase in IGF-1 has been shown to promote muscle growth, improve bone density, and enhance immune function. MK-677 has also been shown to decrease the levels of the hormone somatostatin, which inhibits the secretion of growth hormone.
Vorteile Und Einschränkungen Für Laborexperimente
MK-677 has several advantages for lab experiments. It is a selective growth hormone secretagogue, which means that it specifically targets the ghrelin receptor and does not affect other hormone systems. It is also orally bioavailable, which makes it easy to administer in lab experiments. However, one limitation of MK-677 is that it can be expensive to synthesize and may not be readily available for all researchers.
Zukünftige Richtungen
There are several future directions for research on MK-677. One area of interest is its potential use in the treatment of age-related muscle loss and frailty. Another area of interest is its potential use in the treatment of cognitive decline and Alzheimer's disease. Additionally, researchers are interested in exploring the use of MK-677 in combination with other compounds for synergistic effects. Finally, there is interest in further elucidating the mechanism of action of MK-677 and its effects on other hormone systems.
Synthesemethoden
MK-677 is synthesized through a multi-step process that involves the reaction of 4-chlorobenzyl chloride with 4-methoxy-1-piperidinecarboxylic acid to form 1-(4-chlorobenzyl)-4-methoxy-1-piperidinecarboxylic acid. This intermediate is then converted to the corresponding acid chloride and reacted with 2-piperidone to form the final product, 1-(4-chlorobenzyl)-5-[(4-methoxy-1-piperidinyl)carbonyl]-2-piperidinone.
Wissenschaftliche Forschungsanwendungen
MK-677 has been extensively studied for its potential therapeutic applications. It has been shown to increase lean body mass and muscle strength, improve bone density, and enhance immune function. It has also been studied for its potential to treat growth hormone deficiency, sarcopenia, and osteoporosis.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-(4-methoxypiperidine-1-carbonyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O3/c1-25-17-8-10-21(11-9-17)19(24)15-4-7-18(23)22(13-15)12-14-2-5-16(20)6-3-14/h2-3,5-6,15,17H,4,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHWFGOESCRQLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2CCC(=O)N(C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-5-[(4-methoxy-1-piperidinyl)carbonyl]-2-piperidinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6058054.png)
![3,5-dimethyl-4-{[2-(2-methylphenyl)-1-pyrrolidinyl]sulfonyl}isoxazole](/img/structure/B6058060.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]acetamide](/img/structure/B6058068.png)
![2-[(2,6-dichlorophenoxy)acetyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B6058072.png)
![1-methyl-4-(3-{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6058078.png)
![3-(1-methyl-2-oxopyrrolidin-3-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6058090.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[3-(2-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6058092.png)
![(2,1,3-benzoxadiazol-5-ylmethyl)[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]methylamine](/img/structure/B6058106.png)

![8-{[2-(4-chlorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6058120.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(5-methyl-2-furyl)-N-(3-pyridinylmethyl)-1-butanamine](/img/structure/B6058121.png)
![5-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10-one](/img/structure/B6058140.png)
![2-[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6058145.png)
![methyl 5-[(2-hydroxy-1-naphthyl)methylene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6058148.png)